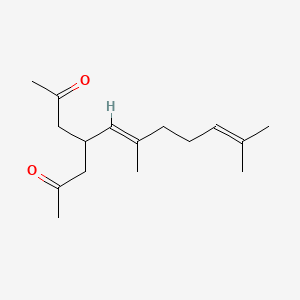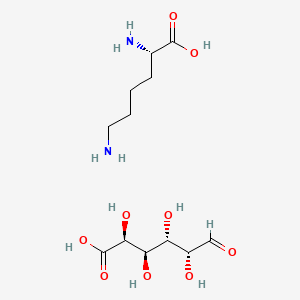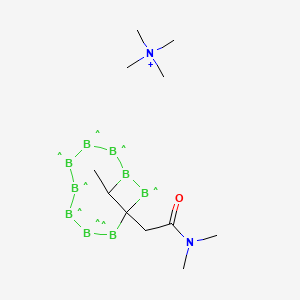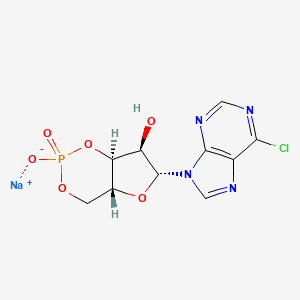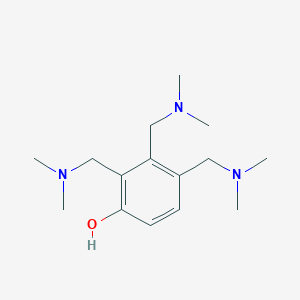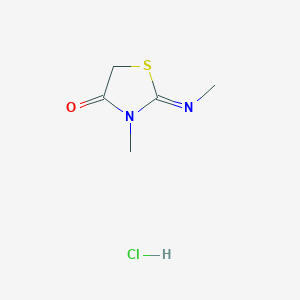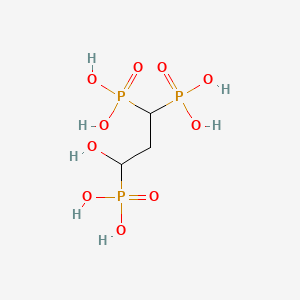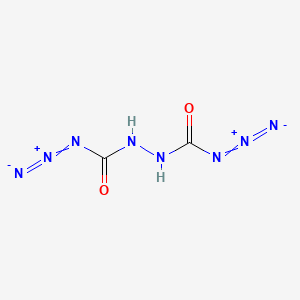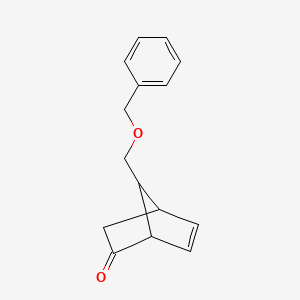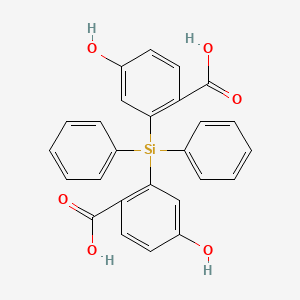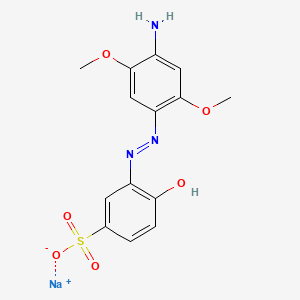
Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate: is an organic compound commonly used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to form the final azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions:
Oxidation: Sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as a dye in various chemical reactions to track reaction progress and identify compounds.
- Acts as a pH indicator in titrations.
Biology:
- Employed in staining techniques for microscopy to visualize cellular components.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Utilized in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo group (N=N), which can undergo various chemical transformations. The molecular targets include aromatic rings that can participate in electrophilic and nucleophilic substitution reactions. The pathways involved often include the formation of intermediates that can further react to form stable products .
類似化合物との比較
- Sodium 4-[(4-amino-2,5-dimethoxyphenyl)azo]benzenesulfonate
- Sodium 3-[(4-amino-2,5-dimethylphenyl)azo]-4-hydroxybenzenesulfonate
Uniqueness:
- The presence of methoxy groups on the aromatic ring enhances the electron-donating properties, making it more reactive in certain chemical reactions.
- The sulfonate group increases the compound’s solubility in water, making it suitable for various aqueous applications.
By understanding the detailed properties and applications of sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate, researchers and industry professionals can better utilize this compound in their respective fields.
特性
CAS番号 |
85895-90-5 |
|---|---|
分子式 |
C14H14N3NaO6S |
分子量 |
375.33 g/mol |
IUPAC名 |
sodium;3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C14H15N3O6S.Na/c1-22-13-7-11(14(23-2)6-9(13)15)17-16-10-5-8(24(19,20)21)3-4-12(10)18;/h3-7,18H,15H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChIキー |
QSZCNPYUGYQZHA-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


